molecular formula C10H7N2NaO6 B1611736 Martius Yellow sodium monohydrate CAS No. 304655-86-5

Martius Yellow sodium monohydrate

Cat. No. B1611736
M. Wt: 274.16 g/mol
InChI Key: RLGNEISTZRRZND-UHFFFAOYSA-M
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Description



  • Martius Yellow sodium salt monohydrate, with the molecular formula C<sub>10</sub>H<sub>5</sub>N<sub>2</sub>O<sub>5</sub>·Na·H<sub>2</sub>O , is an organic compound.

  • It is also known as 2,4-Dinitro-1-naphthol sodium salt or Manchester Yellow .

  • Its primary application is as a mothproof dye for wool .





  • Synthesis Analysis



    • Martius Yellow is synthesized through indirect nitration of α-naphthol (1-naphthol) .

    • The process involves successive sulfonation and nitration reactions.

    • The final product is the ammonium salt of 2,4-dinitro-1-naphthol .





  • Molecular Structure Analysis



    • Linear Formula: (O<sub>2</sub>N)<sub>2</sub>C<sub>10</sub>H<sub>5</sub>ONa·H<sub>2</sub>O .

    • CAS Number: 304655-86-5 .

    • Molecular Weight: 274.16 g/mol .





  • Chemical Reactions Analysis



    • Martius Yellow is prepared by nitration of naphthol .

    • It has been used to stain erythrocytes in trichrome staining methods.





  • Physical And Chemical Properties Analysis



    • Assay : ≥98% (form: powder).

    • Solubility : Soluble in methanol (0.1%).

    • λmax : Absorption maximum at 432 nm.

    • Application : Used in diagnostic assays, manufacturing, hematology, and histology.




  • Scientific Research Applications

    Vibrational Spectra and Quantum Chemical Studies

    Martius Yellow sodium salt Monohydrate (MYM) [2, 4-dinitro-1-naphthol sodium salt] has been extensively studied for its structure and vibrational spectra using FT-IR and Raman spectroscopy. Investigations into MYM's geometry, intramolecular hydrogen bonding, and harmonic vibrational wavenumbers were conducted with B3LYP density functional theory (DFT) methods. The study provided detailed interpretation of the vibrational spectra, aiding in understanding the material's properties at a molecular level. This research highlights the importance of MYM in material science for its unique vibrational characteristics and the potential for advanced materials development (Snehalatha, Ravikumar, Joe, & Jayakumar, 2009).

    Sonochemical Degradation

    The sonochemical degradation of Martius Yellow in aqueous solution was explored to understand its breakdown in water. This study revealed that the degradation follows first-order kinetics, with OH radical induced reactions being the main pathway. Identifying the degradation intermediates and pathways is crucial for environmental sciences, especially in assessing the impact of textile dyes on aquatic systems and developing methods for water purification (Singla, Grieser, & Ashokkumar, 2009).

    Photocatalyzed Decolorization

    Research into the photocatalyzed decolorization of Martius Yellow and other dyes investigates the effectiveness of titanium dioxide in breaking down these compounds in water. The study focused on various conditions such as types of TiO2, reaction pH, and catalyst dosage, providing insights into environmental chemistry and the potential for industrial applications in wastewater treatment (Umar, Dar, Haque, Mir, & Muneer, 2012).

    Safety And Hazards



    • Martius Yellow can cause skin irritation , eye irritation , and may cause allergic skin reactions .

    • Precautionary measures include wearing protective gear and avoiding inhalation or ingestion.




  • Future Directions



    • Further research could explore its applications beyond mothproof dyeing, potentially in other fields such as diagnostics or materials science.




    Remember that Martius Yellow is a valuable compound with diverse applications, and its properties make it relevant for various scientific investigations12. If you need more detailed information, feel free to ask! 😊


    properties

    IUPAC Name

    sodium;2,4-dinitronaphthalen-1-olate;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H6N2O5.Na.H2O/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17;;/h1-5,13H;;1H2/q;+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RLGNEISTZRRZND-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H7N2NaO6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50589956
    Record name Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50589956
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    274.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Martius Yellow sodium monohydrate

    CAS RN

    304655-86-5
    Record name Martius Yellow sodium monohydrate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304655865
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50589956
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Sodium 2,4-dinitronaphtholate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name MARTIUS YELLOW SODIUM MONOHYDRATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U4KK9S40
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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